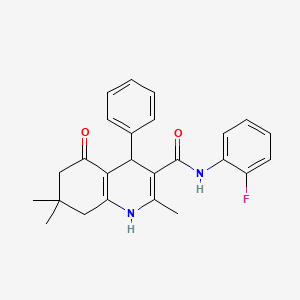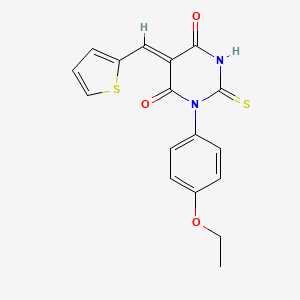
N-(propan-2-yl)-N'-(pyridin-3-ylmethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(PROPAN-2-YL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE is a synthetic organic compound that belongs to the class of ethanediamides. These compounds are characterized by the presence of an ethanediamide backbone with various substituents. The compound’s structure includes a pyridine ring, which is known for its aromatic properties and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(PROPAN-2-YL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE typically involves the reaction of a pyridine derivative with an ethanediamide precursor. Common synthetic routes may include:
Amidation Reaction: Reacting a pyridine carboxylic acid with an ethanediamine derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Reductive Amination: Combining a pyridine aldehyde with an ethanediamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and automated synthesis systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(PROPAN-2-YL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to form corresponding amines.
Substitution: The ethanediamide backbone can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Secondary or tertiary amines
Substitution: Substituted ethanediamides
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(PROPAN-2-YL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets. The pyridine ring can bind to enzymes or receptors, modulating their activity. The ethanediamide backbone may facilitate binding through hydrogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(PROPAN-2-YL)-N’-[(PYRIDIN-2-YL)METHYL]ETHANEDIAMIDE
- N-(PROPAN-2-YL)-N’-[(PYRIDIN-4-YL)METHYL]ETHANEDIAMIDE
Uniqueness
N-(PROPAN-2-YL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE is unique due to the position of the pyridine ring, which can influence its binding affinity and specificity for biological targets. The isopropyl group also contributes to its distinct chemical properties, affecting its solubility and reactivity.
Propriétés
Formule moléculaire |
C11H15N3O2 |
|---|---|
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
N'-propan-2-yl-N-(pyridin-3-ylmethyl)oxamide |
InChI |
InChI=1S/C11H15N3O2/c1-8(2)14-11(16)10(15)13-7-9-4-3-5-12-6-9/h3-6,8H,7H2,1-2H3,(H,13,15)(H,14,16) |
Clé InChI |
PQHRCTCAIRXTOZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)C(=O)NCC1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-Butoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11641427.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641438.png)
![Ethyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11641441.png)
![5-(4-tert-butylphenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641446.png)
![ethyl 4-[(7Z)-7-[(5-iodofuran-2-yl)methylidene]-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B11641449.png)


![4-[4-(allyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641466.png)
![1-(4-Ethylbenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B11641474.png)
![2-{[3-cyano-4-(furan-2-yl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11641476.png)
![N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-chlorobenzenesulfonyl)piperazin-1-YL]-2-nitroaniline](/img/structure/B11641481.png)
![1-(4-Methylcyclohexyl)-4-[(3-nitrophenyl)methyl]piperazine](/img/structure/B11641483.png)
![3-({2-methoxy-4-[(Z)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11641488.png)
